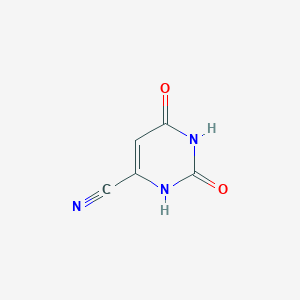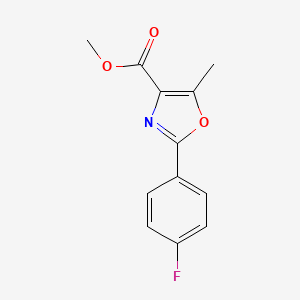![molecular formula C20H20N2 B11765446 4-[4-(4-amino-2-methylphenyl)phenyl]-3-methylaniline](/img/structure/B11765446.png)
4-[4-(4-amino-2-methylphenyl)phenyl]-3-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4-amino-2-methylphenyl)phenyl]-3-methylaniline is a complex organic compound with a unique structure that includes multiple aromatic rings and amino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-amino-2-methylphenyl)phenyl]-3-methylaniline typically involves multiple steps, including nucleophilic substitution and reduction reactions. One common method involves the reaction of aniline derivatives with appropriate halogenated aromatic compounds under controlled conditions. The use of catalysts such as palladium or copper can facilitate these reactions, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(4-amino-2-methylphenyl)phenyl]-3-methylaniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-[4-(4-amino-2-methylphenyl)phenyl]-3-methylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or drug candidate.
Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of 4-[4-(4-amino-2-methylphenyl)phenyl]-3-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic structure allows it to engage in π-π interactions, while the amino groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
4-[4-(4-amino-2-methylphenyl)phenyl]-3-methylaniline is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable for applications requiring precise molecular interactions, such as in optoelectronic devices and targeted drug design .
Propiedades
Fórmula molecular |
C20H20N2 |
|---|---|
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
4-[4-(4-amino-2-methylphenyl)phenyl]-3-methylaniline |
InChI |
InChI=1S/C20H20N2/c1-13-11-17(21)7-9-19(13)15-3-5-16(6-4-15)20-10-8-18(22)12-14(20)2/h3-12H,21-22H2,1-2H3 |
Clave InChI |
BREFVZKQBYELLJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N)C2=CC=C(C=C2)C3=C(C=C(C=C3)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate](/img/structure/B11765386.png)
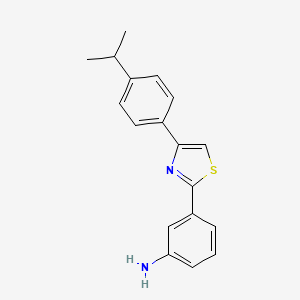

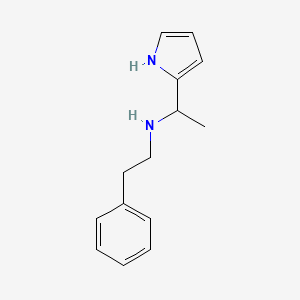
![1-[(1,3-Dimethyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile](/img/structure/B11765414.png)
![3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde](/img/structure/B11765420.png)

![1-(Benzo[d]thiazol-5-yl)ethanamine](/img/structure/B11765436.png)
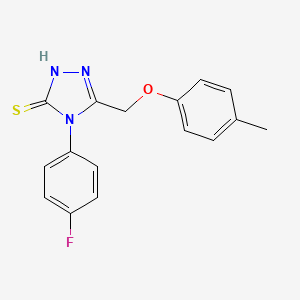
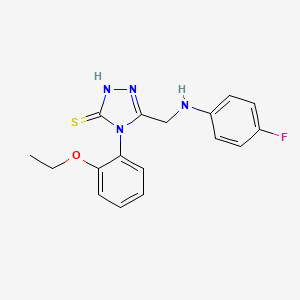
![6-chloro-2H,3H-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B11765464.png)
